REACTION_CXSMILES
|
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].[OH-].[NH4+:11]>C(O)C>[OH:9][C:3]1[C:4](=[O:5])[CH:6]=[CH:7][NH:11][C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C=CO1)O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500-mL high-pressure reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was sealed
|
Type
|
TEMPERATURE
|
Details
|
heated to 75° C. for overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a solid separated
|
Type
|
FILTRATION
|
Details
|
it was collected by suction filtration (8.7 g)
|
Type
|
FILTRATION
|
Details
|
The solid 3-hydroxy-2-methyl-1H-pyridin-4-one was collected by suction filtration (4.8 g, 24% yield, HPLC purity (peak percent area): 99.7% at λ=280 nm)
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(NC=CC1=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |